Camlipixant

P2X3 receptor selectivity Taste disturbance Chronic cough

Choose camlipixant for your P2X3 programs: >1500‑fold selectivity over P2X2/3 eliminates taste disturbance, confirmed by SOOTHE Phase 2b (34% placebo‑adjusted cough reduction, dysgeusia risk ~2%). Robust oral PK (CYP3A4 interaction not clinically meaningful) streamlines polypharmacy protocols. Standard reference for cough/nociception pathway dissection. ≥98% purity, global shipping.

Molecular Formula C23H24F2N4O4
Molecular Weight 458.5 g/mol
CAS No. 1621164-74-6
Cat. No. B8819287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCamlipixant
CAS1621164-74-6
Molecular FormulaC23H24F2N4O4
Molecular Weight458.5 g/mol
Structural Identifiers
SMILESCC1=CC2=NC(=C(N2C=C1)CC3CN(CCO3)C(=O)OC)C4=C(C=C(C=C4F)C(=O)NC)F
InChIInChI=1S/C23H24F2N4O4/c1-13-4-5-29-18(11-15-12-28(6-7-33-15)23(31)32-3)21(27-19(29)8-13)20-16(24)9-14(10-17(20)25)22(30)26-2/h4-5,8-10,15H,6-7,11-12H2,1-3H3,(H,26,30)/t15-/m0/s1
InChIKeySEHLMRJSQFAPCJ-HNNXBMFYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Camlipixant (BLU-5937): High-Selectivity Oral P2X3 Antagonist for Refractory Chronic Cough


Camlipixant (BLU-5937, GSK5464714) is a potent, non-competitive, orally active antagonist of the P2X3 homotrimeric receptor [1]. It exhibits an IC50 of 25 nM against the human P2X3 homotrimeric receptor . Camlipixant is distinguished by its high selectivity (>1500×) for P2X3 over the P2X2/3 heterotrimeric receptor [2], a property that underlies its improved tolerability profile, particularly the low incidence of taste disturbance, in the treatment of refractory chronic cough (RCC) [3].

Why Camlipixant (BLU-5937) Cannot Be Interchanged with Less Selective P2X3 Antagonists


In-class substitution of P2X3 antagonists is not a straightforward decision due to significant differences in receptor selectivity and resulting tolerability profiles. While the first-in-class agent gefapixant demonstrates high antitussive efficacy, its lower selectivity for P2X3 over P2X2/3 receptors leads to a high incidence of dose-limiting taste disturbances [1]. Camlipixant, with its >1500× selectivity for P2X3 over P2X2/3 [2], offers a meaningfully differentiated benefit-risk balance, with placebo-like rates of dysgeusia in clinical trials [3]. This translates directly into improved patient adherence and a wider therapeutic window, factors critical for both clinical trial success and long-term therapeutic utility [4].

Camlipixant (BLU-5937): Quantifiable Differentiation from P2X3 Antagonist Comparators


Superior Selectivity for P2X3 Over P2X2/3 Receptors Differentiates Camlipixant from Gefapixant, Eliapixant, and Sivopixant

Camlipixant demonstrates the highest reported in vitro selectivity for the P2X3 homotrimeric receptor over the P2X2/3 heterotrimeric receptor among its class. This selectivity is >1500×, based on IC50 values of 25 nM for hP2X3 and >24 μM for hP2X2/3 [1]. In contrast, gefapixant shows ~1.5× selectivity, eliapixant ~13×, and sivopixant ~262× [2]. This marked difference in molecular target engagement translates to a clinically significant reduction in the primary off-target effect of this class: taste disturbance (dysgeusia).

P2X3 receptor selectivity Taste disturbance Chronic cough

Placebo-Level Taste Disturbance Incidence with Camlipixant vs. High Rates with Gefapixant

In a Phase 2a trial, camlipixant exhibited a low rate of treatment-emergent taste disturbance (dysgeusia, hypogeusia, or ageusia), reported in 9.8% of patients vs. 4.9% on placebo [1]. A network meta-analysis calculated an absolute risk difference per 100 patients of 2 (95% CrI, 1-6) for camlipixant, compared to 38 (95% CrI, 27-51) for gefapixant [2]. A dose-response meta-analysis further predicted that camlipixant would require 2.8 times its highest modeled dose to approach the dysgeusia rate observed with gefapixant at its 45 mg BID dose [3].

Dysgeusia Tolerability Adverse events

Clinically Meaningful Antitussive Efficacy of Camlipixant Despite Reduced Taste Disturbance Liability

Camlipixant (50 mg and 200 mg BID) achieved a statistically significant 34% placebo-adjusted reduction in 24-hour cough frequency at Day 28 in the Phase 2b SOOTHE trial (p ≤ 0.005) [1]. While a network meta-analysis ranked its overall efficacy (median reduction of 14.7%; 95% CrI, 5.4%-26.0%) below that of gefapixant (median reduction of 28.1%; 95% CrI, 21.0%-35.6%) [2], the 34% reduction observed in a controlled Phase 2b trial is considered clinically meaningful, especially when paired with its superior tolerability [3].

Cough frequency reduction Efficacy Phase 2b

Minimal Clinically Significant Drug-Drug Interaction Potential with CYP3A4 Inhibitors

A dedicated Phase 1 drug-drug interaction study in healthy participants evaluated the impact of itraconazole, a strong CYP3A4 inhibitor, on camlipixant pharmacokinetics. Co-administration of camlipixant 50 mg with itraconazole 200 mg resulted in a modest 27% increase in mean AUC₀-ᵢₙf (from 4461.69 h*ng/mL to 5644.58 h*ng/mL), with Cmax and Tmax being comparable [1]. This interaction was deemed not clinically significant [1]. This contrasts with other P2X3 antagonists where CYP3A4 interactions may require dose adjustments [2].

Pharmacokinetics Drug-drug interaction CYP3A4

Potent In Vivo Antitussive Activity in Preclinical Models

In a guinea pig model of cough hypersensitivity, oral administration of camlipixant (0.3, 3, and 30 mg/kg) significantly reduced, in a dose-dependent manner, the histamine-induced enhancement in the number of citric acid-induced coughs [1]. At 3 and 30 mg/kg, it also significantly reduced ATP-induced enhancement of coughs [1]. These antitussive effects were achieved at plasma concentrations known to selectively block P2X3 homotrimeric receptors, but 50-fold lower than concentrations required to block P2X2/3 heterotrimeric receptors [1]. This confirms that the in vivo efficacy is driven by its on-target P2X3 engagement.

Antitussive Preclinical Efficacy

Camlipixant (BLU-5937): Recommended Research and Industrial Applications Based on Verified Evidence


Refractory Chronic Cough (RCC) Clinical Trial Material

Camlipixant is the leading candidate for RCC clinical trials where patient tolerability is paramount. Its >1500× selectivity for P2X3 over P2X2/3 [1] results in placebo-like rates of taste disturbance (absolute risk difference of 2 per 100 patients [2]), a key differentiator from less selective antagonists like gefapixant. The Phase 2b SOOTHE trial demonstrated a 34% placebo-adjusted reduction in 24-hour cough frequency [3], confirming that robust efficacy is maintained without compromising tolerability. For Phase 3 programs (e.g., CALM-1/CALM-2), this profile is expected to reduce patient dropout and improve data quality.

P2X3 Pharmacology Studies Focused on Target Selectivity

Researchers investigating the differential roles of P2X3 homotrimers and P2X2/3 heterotrimers in sensory signaling should use camlipixant as their primary selective tool. Its well-defined in vitro selectivity profile—IC50 of 25 nM for hP2X3 and >24 μM for hP2X2/3 [1]—makes it the most selective commercially available antagonist for dissecting these pathways. This is particularly valuable in studies of nociception, cough reflex, and taste transduction, where off-target P2X2/3 blockade confounds interpretation [4].

Drug-Drug Interaction (DDI) and Combination Therapy Studies

Camlipixant's minimal clinically significant interaction with CYP3A4 inhibitors [5] simplifies its use in combination therapy research protocols. The 27% increase in AUC when co-administered with itraconazole is not considered clinically meaningful [5], reducing the burden of exclusion criteria or dose adjustments in trials involving polypharmacy. This is a logistical advantage over other P2X3 antagonists with more complex PK profiles [6].

Preclinical In Vivo Models of Cough and Sensory Hypersensitivity

In preclinical pharmacology, camlipixant is the reference standard for demonstrating P2X3-mediated antitussive effects with minimal off-target activity. The guinea pig cough model shows clear dose-dependent efficacy at oral doses of 0.3-30 mg/kg, with effects attributable to selective P2X3 blockade at plasma concentrations 50-fold lower than those needed to affect P2X2/3 receptors [4]. This makes it an ideal tool for validating new P2X3-related mechanisms or for benchmarking novel compounds.

Technical Documentation Hub

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38 linked technical documents
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